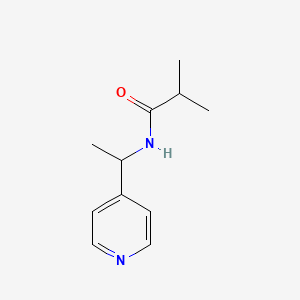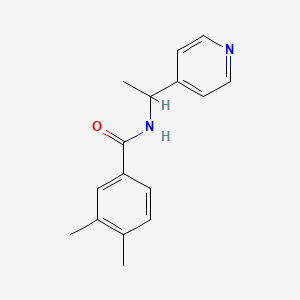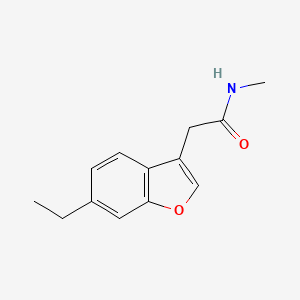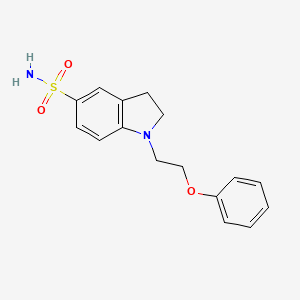
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide, also known as PDIs, is a chemical compound that has been extensively studied for its potential use in scientific research. PDIs are a class of sulfonamide compounds that have been found to have a variety of biochemical and physiological effects. In Additionally, we will list possible future directions for research on PDIs.
作用機序
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide exert their effects through a variety of mechanisms. They have been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase IX, as mentioned above. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to modulate the activity of ion channels and receptors in the brain, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have a variety of biochemical and physiological effects. They have been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have anti-inflammatory effects and can inhibit the formation of reactive oxygen species.
実験室実験の利点と制限
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have several advantages for use in lab experiments. They are relatively easy to synthesize and can be produced in large quantities with minimal impurities. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to using 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide in lab experiments. They can be expensive to produce, and their effects can be difficult to quantify due to their complex mechanisms of action.
将来の方向性
There are several possible future directions for research on 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide. One area of research could focus on developing more potent and selective 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide that can be used as therapeutic agents for neurological disorders and cancer. Additionally, researchers could investigate the potential use of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide as imaging agents for cancer diagnosis and monitoring. Finally, further research could be done to elucidate the mechanisms of action of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide and to identify new targets for their use in scientific research.
合成法
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with phenoxyacetyl chloride, followed by the reaction of the resulting intermediate with sulfonamide. This synthesis method has been optimized over the years to produce high-quality 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide with minimal impurities.
科学的研究の応用
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied for their potential use in scientific research. They have been found to have a variety of applications in the fields of neuroscience, cancer research, and drug discovery. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been shown to have potential as a treatment for Alzheimer's disease, as they can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have also been found to have potential as a treatment for cancer, as they can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
特性
IUPAC Name |
1-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(19,20)15-6-7-16-13(12-15)8-9-18(16)10-11-21-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITILHUBYAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

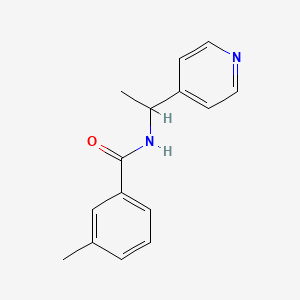
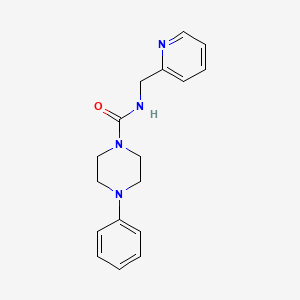

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
